![molecular formula C21H18ClN5O5S B2957005 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-64-3](/img/no-structure.png)

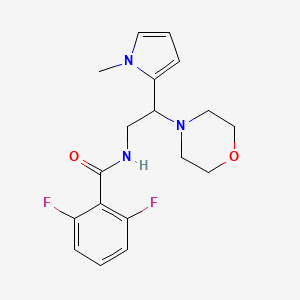

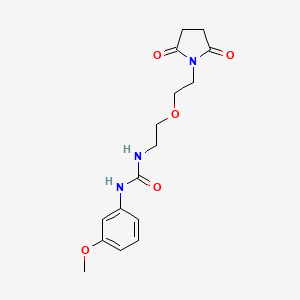

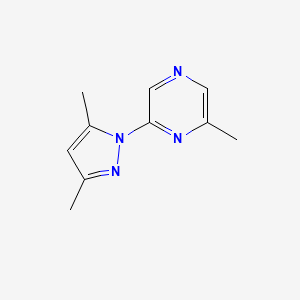

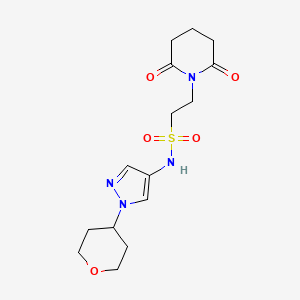

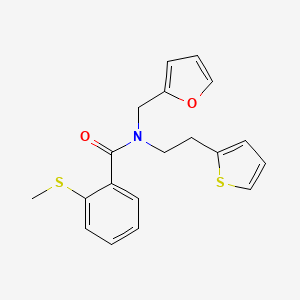

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

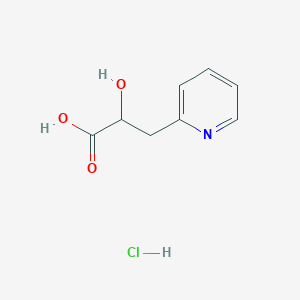

“N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide” is a complex organic compound. It contains a pyrimidine ring, a benzamide group, and a benzo[d][1,3]dioxol-5-ylmethyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Schiff-based compounds with a benzo[d][1,3]dioxol-5-ylmethylene group has been achieved using the Schiff method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The crystal structure of a similar compound, BDMMBH, was found to belong to the monoclinic centrosymmetric P2 1 /n, with specific lattice parameters .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of Schiff-based compounds involves a condensation reaction between an aldehyde and an aromatic primary amine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the UV–Visible spectra of a similar compound, BDMMBH, revealed the electronic transitions and the cutoff wavelength was found to be 356 nm .Applications De Recherche Scientifique

Antitumor Activity

Compounds with the benzo[d][1,3]dioxol moiety have been evaluated for their antitumor activities against various cancer cell lines such as HeLa, A549, and MCF-7. They have shown potent growth inhibition properties .

Anti-Angiogenic Activity

Similar molecules have displayed inhibition of VEGFR1 and anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration .

Anticancer Evaluation

Related structures have been part of detailed structure–activity relationship studies for anticancer evaluation, with some showing promising IC50 values against different cancer cell lines .

Sensor Development

Derivatives of benzo[d]dioxol have been used in the development of sensors for detecting ions like Pb2+ in an electrochemical approach .

Mécanisme D'action

While the specific mechanism of action for this compound is not available, similar compounds have shown anticancer activity. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines .

Orientations Futures

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . Further studies could also explore its potential applications in various fields such as medicine, given its structural similarity to compounds with known biological activity .

Propriétés

Numéro CAS |

872597-64-3 |

|---|---|

Formule moléculaire |

C21H18ClN5O5S |

Poids moléculaire |

487.92 |

Nom IUPAC |

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |

InChI |

InChI=1S/C21H18ClN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

Clé InChI |

USOUTFCYLFPIJP-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)